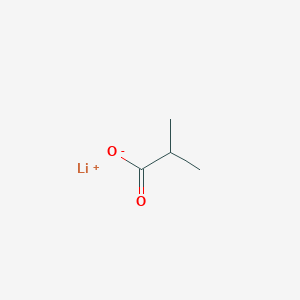
lithium;2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium isobutyrate . It is a lithium salt of isobutyric acid and has the molecular formula C4H7O2Li . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium isobutyrate can be synthesized by reacting isobutyric acid with lithium hydroxide. The reaction typically occurs in an aqueous medium and involves the neutralization of the acid by the base to form the lithium salt:
C4H8O2+LiOH→C4H7O2Li+H2O
Industrial Production Methods
In industrial settings, the production of lithium isobutyrate follows a similar neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium isobutyrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form lithium isobutyrate peroxide.
Reduction: It can be reduced to form isobutyraldehyde.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with lithium isobutyrate under basic conditions.
Major Products Formed
Oxidation: Lithium isobutyrate peroxide.
Reduction: Isobutyraldehyde.
Substitution: Various substituted isobutyrates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Lithium isobutyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Employed in proteomics research to study protein interactions.
Medicine: Investigated for its potential therapeutic effects in mood disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which lithium isobutyrate exerts its effects is primarily through its interaction with biological molecules. In proteomics research, it can bind to proteins and alter their structure or function, facilitating the study of protein interactions and functions. The lithium ion can also influence various biochemical pathways, including those involved in mood regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium acetate
- Lithium propionate
- Lithium butyrate
Comparison
Lithium isobutyrate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to lithium acetate, propionate, and butyrate, lithium isobutyrate has a branched-chain structure that can influence its reactivity and interactions with biological molecules. This makes it particularly useful in certain biochemical applications where other lithium salts may not be as effective .
Eigenschaften
IUPAC Name |
lithium;2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Li/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDVGIFOWJJSIJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7LiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2,3-Dimethoxyphenyl)methyl]butanoic acid](/img/structure/B7882328.png)
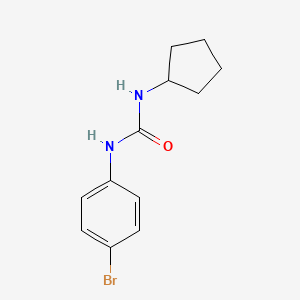
![ethyl (2Z)-2-[(3-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B7882337.png)
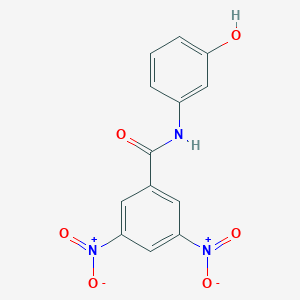
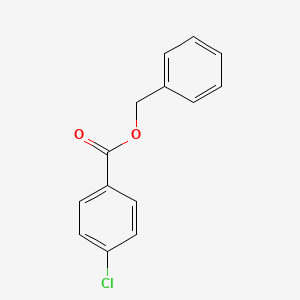
![5-[1-(3-Hydroxy-phenyl)-meth-(Z)-ylidene]-2-thioxo-imidazolidin-4-one](/img/structure/B7882358.png)
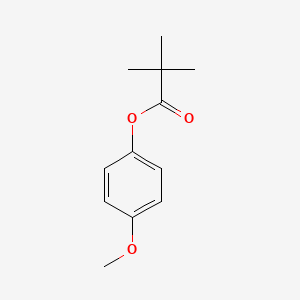
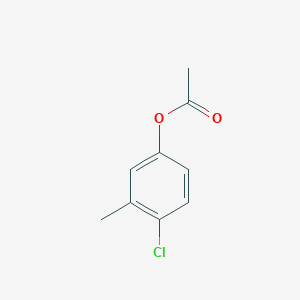
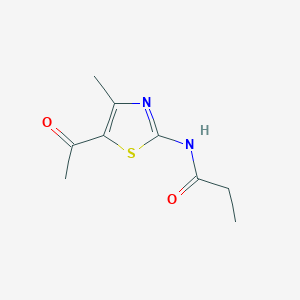

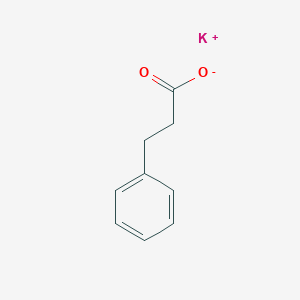

![3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7882428.png)
![6-(4-METHOXYPHENYL)-2-(PYRIDINE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B7882429.png)
